molecular formula C10H7BrClFN2O2S B2870759 1-[(4-Bromo-3-fluorophenyl)methyl]pyrazole-4-sulfonyl chloride CAS No. 2402830-33-3

1-[(4-Bromo-3-fluorophenyl)methyl]pyrazole-4-sulfonyl chloride

Cat. No.: B2870759
CAS No.: 2402830-33-3
M. Wt: 353.59
InChI Key: MLCGYAPXUHSLSS-UHFFFAOYSA-N
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Description

1-[(4-Bromo-3-fluorophenyl)methyl]pyrazole-4-sulfonyl chloride is a high-value chemical intermediate designed for advanced pharmaceutical and medicinal chemistry research. This multifunctional compound integrates a pyrazole heterocycle, a bio-active 4-bromo-3-fluorobenzyl motif, and a highly reactive sulfonyl chloride group, making it an essential building block for the synthesis of novel sulfonamide derivatives . The pyrazole core is a privileged scaffold in drug discovery, recognized for its widespread presence in pharmacologically active agents across diverse therapeutic areas, including anti-inflammatory, anticancer, antidepressant, and antimicrobial applications . The incorporation of both bromo and fluoro substituents on the phenyl ring enhances the potential for further functionalization via cross-coupling reactions and can improve metabolic stability and membrane permeability in resulting candidate molecules . The primary research utility of this reagent lies in its reactive sulfonyl chloride group, which readily undergoes condensation with primary and secondary amines to generate a diverse library of pyrazole-4-sulfonamides . This reaction is a cornerstone in the development of new compounds for biological evaluation, particularly in the search for agents with antiproliferative activity . As a key synthetic intermediate, it facilitates the exploration of structure-activity relationships (SAR) in drug discovery programs. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate care in a controlled laboratory environment, utilizing standard safety protocols for reactive organosulfur and organohalogen compounds.

Properties

IUPAC Name

1-[(4-bromo-3-fluorophenyl)methyl]pyrazole-4-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClFN2O2S/c11-9-2-1-7(3-10(9)13)5-15-6-8(4-14-15)18(12,16)17/h1-4,6H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLCGYAPXUHSLSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN2C=C(C=N2)S(=O)(=O)Cl)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Pyrazole-4-sulfonyl Chloride Derivatives

The reactivity, physicochemical properties, and applications of pyrazole-4-sulfonyl chlorides vary significantly depending on their substituents. Below is a comparative analysis of structurally related compounds:

Structural and Molecular Comparison

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features
1-[(4-Bromo-3-fluorophenyl)methyl]pyrazole-4-sulfonyl chloride (4-Bromo-3-fluorophenyl)methyl C₁₀H₈BrClFN₂O₂S 354.43 Bromine and fluorine enhance electronic reactivity; bulky aryl group .
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride Methyl, trifluoromethyl C₅H₄ClF₃N₂O₂S 248.61 Electron-withdrawing CF₃ group increases sulfonyl chloride reactivity .
1-(Oxan-4-yl)-1H-pyrazole-4-sulfonyl chloride Oxan-4-yl (tetrahydropyranyl) C₈H₁₁ClN₂O₃S 250.52 Oxygen-rich substituent improves solubility; CCS (Ų): 151.1 ([M+H]+) .
1-(2-Methoxyphenyl)-1H-pyrazole-4-sulfonyl chloride 2-Methoxyphenyl C₁₀H₉ClN₂O₃S 272.52 Methoxy group is electron-donating; CCS (Ų): 157.3 ([M+H]+) .
1-(Cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride Cyclopropylmethyl C₇H₉ClN₂O₂S 220.52 Compact substituent reduces steric hindrance; CCS (Ų): 149.9 ([M+H]+) .
1-(2-Fluorophenyl)-1H-pyrazole-4-sulfonyl chloride 2-Fluorophenyl C₉H₆ClFN₂O₂S 260.68 Fluorine enhances metabolic stability; CAS 1153042-04-6 .
1-[5-(Trifluoromethyl)pyridin-2-yl]pyrazole-4-sulfonyl chloride 5-Trifluoromethylpyridin-2-yl C₉H₅ClF₃N₃O₂S 311.67 Pyridine ring enables coordination in catalysis; used in drug discovery .

Reactivity and Stability

  • Electronic Effects : Electron-withdrawing groups (e.g., -CF₃ in , -Br/-F in ) increase the electrophilicity of the sulfonyl chloride, enhancing reactivity toward nucleophiles. Conversely, electron-donating groups (e.g., -OCH₃ in ) reduce reactivity.
  • Steric Effects : Bulky substituents like (4-bromo-3-fluorophenyl)methyl or oxan-4-yl may slow reaction kinetics due to steric hindrance.
  • Stability: Halogenated derivatives (e.g., ) exhibit greater hydrolytic stability compared to non-halogenated analogs, making them suitable for storage and extended synthetic workflows.

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